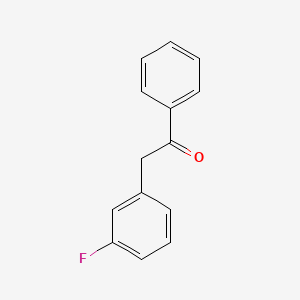

2-(3-Fluorophenyl)-1-phenylethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluorophenyl)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO/c15-13-8-4-5-11(9-13)10-14(16)12-6-2-1-3-7-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGKOVXIHKXNPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374637 | |

| Record name | 2-(3-fluorophenyl)-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347-90-0 | |

| Record name | 2-(3-fluorophenyl)-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(3-Fluorophenyl)-1-phenylethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Fluorophenyl)-1-phenylethanone, also known as 3'-fluoro-deoxybenzoin, is an aromatic ketone that has garnered significant interest in the field of medicinal chemistry. Its structural motif, featuring a fluorinated phenyl ring coupled with a phenylethanone core, serves as a versatile scaffold for the synthesis of novel therapeutic agents. The strategic incorporation of a fluorine atom at the meta position of the phenyl ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, physicochemical properties, and its emerging role in drug discovery and development. The Chemical Abstracts Service (CAS) number for this compound is 347-90-0 [1].

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 347-90-0 | [1] |

| Molecular Formula | C₁₄H₁₁FO | [1] |

| Molecular Weight | 214.24 g/mol | [1] |

| Appearance | White solid | [1] |

| Purity | ≥97% | [1] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.

Reaction Scheme

The synthesis of this compound via Friedel-Crafts acylation typically proceeds by reacting benzene with 3-fluorophenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Caption: Friedel-Crafts acylation for the synthesis of this compound.

Experimental Protocol

The following is a generalized, illustrative protocol for the laboratory-scale synthesis of this compound.

Materials:

-

Benzene (anhydrous)

-

3-Fluorophenylacetyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Addition funnel

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane in a round-bottom flask cooled in an ice bath, add benzene.

-

Slowly add a solution of 3-fluorophenylacetyl chloride in anhydrous dichloromethane to the mixture via an addition funnel over a period of 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M hydrochloric acid.

-

Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Friedel-Crafts acylation reactions are highly sensitive to moisture, as water can react with and deactivate the Lewis acid catalyst. Therefore, the use of anhydrous solvents and reagents is critical for the success of the reaction.

-

Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that activates the acyl chloride by forming a complex with the chlorine atom, which facilitates the generation of the acylium ion electrophile.

-

Controlled Addition and Temperature: The slow addition of the acyl chloride at a low temperature helps to control the exothermic nature of the reaction and minimize the formation of byproducts.

Applications in Drug Development

The this compound scaffold is a valuable building block in the design and synthesis of new drug candidates. The presence of the fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can also improve binding affinity to target proteins through favorable electrostatic interactions.

Role as a Key Intermediate

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, derivatives of this compound have been explored as inhibitors of various enzymes and receptors implicated in disease.

A notable example is the use of the 3-fluorophenyl acetamide moiety, derived from 2-(3-fluorophenyl)acetic acid (a precursor to the title compound), in the development of selective Aurora kinase B inhibitors.[2] Aurora kinases are key regulators of cell division, and their overexpression is linked to various cancers. The 3-fluorophenyl group in these inhibitors plays a crucial role in their binding to the kinase and their overall pharmacological profile.

Caption: Role of this compound as a precursor to bioactive molecules.

Conclusion

This compound is a chemically significant compound with a confirmed identity and established synthetic routes. Its utility as a molecular scaffold in medicinal chemistry is underscored by the advantageous properties conferred by the fluorine substituent. For researchers and drug development professionals, this compound represents a valuable starting point for the exploration of new chemical space and the development of innovative therapeutics targeting a range of diseases. Further investigation into the biological activities of derivatives of this compound is warranted and holds promise for future drug discovery efforts.

References

-

PubChem. (n.d.). 2-(4-Fluorophenyl)-1-phenylethanone. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1-(3-Fluorophenyl)-2-phenylethan-1-one. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. Retrieved from [Link]

-

MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]

-

PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]

-

Chemguide. (n.d.). The Reaction of Acyl Chlorides with Benzene. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

MDPI. (2022). Design, Synthesis and Molecular Docking of Novel Acetophenone-1,2,3-Triazoles Containing Compounds as Potent Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). C. The Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

-

PubMed. (2007). Biological evaluation of fluorinated p-boronophenylalanine derivatives as a boron carrier. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry approach. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. Retrieved from [Link]

-

ResearchGate. (2025). Enantioselective microbial reduction of substituted acetophenone. Retrieved from [Link]

-

Pearson+. (n.d.). Benzene underwent a Friedel–Crafts acylation followed by a Wolff–.... Retrieved from [Link]

-

National Institutes of Health. (n.d.). Natural Benzo/Acetophenones as Leads for New Synthetic Acetophenone Hybrids Containing a 1,2,3-Triazole Ring as Potential Antifouling Agents. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Biological Evaluation of Novel Bufalin Derivatives. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000545). Retrieved from [Link]

-

PubMed. (2010). 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting Information for: Formal hydration of non-activated terminal olefins using tandem catalysts. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for -. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of 2-(3-Fluorophenyl)-1-phenylethanone

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Fluorinated Ketone

Welcome to a comprehensive exploration of 2-(3-Fluorophenyl)-1-phenylethanone, a member of the deoxybenzoin family of aromatic ketones. The strategic incorporation of a fluorine atom onto the phenyl ring significantly influences the molecule's electronic properties, reactivity, and potential biological activity. This guide, designed for the discerning researcher, delves into the core chemical properties of this compound, offering both established data and predictive insights based on analogous structures. Our focus is on providing a foundational understanding to empower its application in synthetic chemistry and drug discovery.

Core Molecular Identity and Physicochemical Landscape

This compound, with the CAS Number 347-90-0, is a solid at room temperature. Its fundamental properties are summarized below.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₄H₁₁FO | |

| Molecular Weight | 214.24 g/mol | |

| Boiling Point | 319.2 °C | [1] |

| Flash Point | 131.4 °C | [1] |

| Melting Point | Predicted: 45-50 °C | Based on structurally similar deoxybenzoins. |

| Appearance | Predicted: White to off-white solid | |

| Solubility | Soluble in common organic solvents (e.g., acetone, chloroform, diethyl ether, ethanol). Sparingly soluble in water. | Inferred from the properties of acetophenone and other deoxybenzoins.[2][3] |

Synthesis and Mechanistic Considerations: A Friedel-Crafts Approach

The most direct and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation . This classic electrophilic aromatic substitution reaction involves the reaction of benzene with 3-fluorophenylacetyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).

The "Why" Behind the Method

The Friedel-Crafts acylation is the method of choice due to the ready availability of the starting materials and the robustness of the reaction. The acylium ion, generated in situ from the acyl chloride and Lewis acid, is a potent electrophile that readily attacks the electron-rich benzene ring. Unlike Friedel-Crafts alkylation, acylation is not prone to carbocation rearrangements, leading to a single, well-defined product.

Visualizing the Synthetic Workflow

Caption: A simplified workflow for the Friedel-Crafts acylation synthesis.

Detailed Experimental Protocol

Materials:

-

3-Fluorophenylacetic acid

-

Thionyl chloride (SOCl₂)

-

Benzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol

Procedure:

Part A: Synthesis of 3-Fluorophenylacetyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluorophenylacetic acid (1 equivalent).

-

Slowly add thionyl chloride (1.2 equivalents) to the flask at room temperature.

-

Heat the reaction mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-fluorophenylacetyl chloride is used directly in the next step.

Part B: Friedel-Crafts Acylation

-

In a separate, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in dry benzene (used as both solvent and reactant).

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add a solution of the crude 3-fluorophenylacetyl chloride from Part A in a small amount of dry benzene to the cooled suspension with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

-

Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from ethanol to afford pure this compound.

Spectroscopic Characterization: A Predictive Analysis

Due to the limited availability of published experimental spectra for this compound, the following data is a combination of information from analogous compounds and predictive analysis based on established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons. The protons on the phenyl ring adjacent to the carbonyl group will be deshielded and appear further downfield. The methylene protons will appear as a singlet.

-

¹³C NMR: The carbon NMR will be characterized by a signal for the carbonyl carbon in the downfield region (around 197 ppm). The aromatic carbons will appear in the typical range of 115-140 ppm, with the carbon attached to the fluorine atom showing a characteristic splitting pattern due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, a single resonance is expected in the typical range for an aryl fluoride.

Predicted NMR Data:

| Nucleus | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment |

| ¹H | 7.95-8.05 | m | 2H, ortho-protons on phenyl ring |

| ¹H | 7.40-7.60 | m | 3H, meta- and para-protons on phenyl ring |

| ¹H | 6.90-7.30 | m | 4H, protons on 3-fluorophenyl ring |

| ¹H | 4.20 | s | 2H, -CH₂- |

| ¹³C | ~197 | s | C=O |

| ¹³C | ~163 (d, ¹JCF ≈ 245 Hz) | d | C-F on 3-fluorophenyl ring |

| ¹³C | 115-140 | m | Aromatic carbons |

| ¹³C | ~45 | s | -CH₂- |

| ¹⁹F | -110 to -115 | m | Ar-F |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

Predicted Key IR Absorptions:

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| ~1685 | Strong | C=O stretch |

| 3050-3100 | Medium | Aromatic C-H stretch |

| 1580-1600 | Medium | Aromatic C=C stretch |

| ~1250 | Strong | C-F stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak. Key fragmentation pathways will likely involve cleavage at the C-C bond alpha to the carbonyl group.

Predicted Mass Spectrometry Fragmentation:

| m/z (Predicted) | Fragment |

| 214 | [M]⁺ (Molecular Ion) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 109 | [FC₆H₄CH₂]⁺ (Fluorobenzyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Reactivity Profile: The Dual Nature of a Ketone

The chemical reactivity of this compound is primarily dictated by two key functional regions: the carbonyl group and the activated methylene group.

Reactions at the Carbonyl Group

The carbonyl group is susceptible to nucleophilic attack. Common reactions include:

-

Reduction: Reduction with agents like sodium borohydride (NaBH₄) will yield the corresponding secondary alcohol, 2-(3-fluorophenyl)-1-phenylethanol.

-

Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond.

-

Formation of Imines and Related Derivatives: Condensation with primary amines will form imines.

Reactivity of the α-Methylene Group

The methylene protons are acidic (pKa ≈ 19 in DMSO) due to their position between two activating phenyl and carbonyl groups. This allows for a variety of reactions at the α-carbon:

-

Enolate Formation: Treatment with a suitable base (e.g., sodium hydride, lithium diisopropylamide) will generate the corresponding enolate, a powerful nucleophile.

-

α-Alkylation and α-Arylation: The enolate can be alkylated with alkyl halides or arylated via palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.[4]

Caption: Key reaction pathways of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The deoxybenzoin scaffold is a privileged structure in medicinal chemistry, and the introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability.

-

Enzyme Inhibition: Fluorinated ketones are known to be effective inhibitors of various enzymes, particularly proteases, by forming stable hemiacetal or hemiketal adducts with active site residues.

-

Scaffold for Bioactive Molecules: Deoxybenzoin derivatives have been investigated for a range of biological activities, including as immunosuppressive agents and selective estrogen receptor modulators (SERMs).[5] The 3-fluorophenyl moiety can be a key pharmacophore, engaging in specific interactions with biological targets.

-

Molecular Probes: The ¹⁹F NMR signal provides a sensitive handle for studying drug-target interactions and pharmacokinetics in vitro and in vivo.

Conclusion: A Versatile Building Block with Untapped Potential

This compound is a versatile synthetic intermediate with significant potential in materials science and medicinal chemistry. Its well-defined reactivity at both the carbonyl and α-methylene positions allows for a wide range of chemical transformations, making it an attractive starting point for the synthesis of complex molecular architectures. While a comprehensive experimental dataset for this specific molecule is still emerging, this guide provides a robust framework for its synthesis, characterization, and application, empowering researchers to unlock its full potential.

References

-

ChemDB. 1-phenylethanone. Available from: [Link]

-

Wikipedia. Acetophenone. Available from: [Link]

-

Organic Chemistry Portal. α-Arylation of (hetero)aryl ketones. Available from: [Link]

-

Li, H. Q., et al. (2010). Design, synthesis, and immunosuppressive activity of new deoxybenzoin derivatives. ChemMedChem, 5(7), 1117-22. Available from: [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure of 2-(3-Fluorophenyl)-1-phenylethanone

Abstract: This technical guide provides a comprehensive examination of 2-(3-Fluorophenyl)-1-phenylethanone, a fluorinated aromatic ketone belonging to the deoxybenzoin class of compounds. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this molecule's synthesis, structural properties, and potential applications. We will explore the causality behind synthetic choices, detail the spectroscopic techniques for structural validation, and discuss its significance as a versatile intermediate. All methodologies are presented to ensure scientific integrity and reproducibility.

Section 1: Introduction to this compound

Chemical Identity and Nomenclature

This compound is an organic compound characterized by a central ethanone bridge linking a phenyl group and a 3-fluorophenyl group. As a derivative of acetophenone, it is a key scaffold in organic synthesis.[1] Its specific identity is confirmed by its unique CAS Registry Number.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonym(s) | 2-(3-Fluorophenyl)acetophenone[2] |

| CAS Number | 347-90-0[2] |

| Molecular Formula | C₁₄H₁₁FO[2] |

| Molecular Weight | 214.24 g/mol [2] |

| Physical Form | White solid[2] |

The Deoxybenzoin Scaffold: Significance in Synthesis and Medicinal Chemistry

The core structure of this compound is known as deoxybenzoin (1,2-diarylethanone). This structural motif is a highly valuable precursor for synthesizing a wide range of more complex molecules, including pharmaceuticals and biologically active compounds.[3] The incorporation of a fluorine atom is of particular interest to the drug development community. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and overall pharmacokinetic profile.[4][5] Strategic fluorination is a cornerstone of modern medicinal chemistry, used to fine-tune the properties of lead compounds to enhance their efficacy and safety.[6][7]

Section 2: Synthesis and Mechanistic Insights

Principal Synthetic Pathway: Friedel-Crafts Acylation

The most direct and widely employed method for synthesizing diaryl ketones like this compound is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[8][9]

Rationale for Method Selection: The Friedel-Crafts acylation is chosen for its reliability and high efficiency in forming carbon-carbon bonds with aromatic systems. Unlike the related Friedel-Crafts alkylation, the acylation reaction is not prone to carbocation rearrangements, leading to a single, predictable product. The deactivating nature of the resulting ketone group also prevents over-acylation of the aromatic ring.

For the synthesis of the title compound, two primary routes are viable:

-

Route A: Acylation of benzene with 3-fluorophenylacetyl chloride.

-

Route B: Acylation of fluorobenzene with phenylacetyl chloride.

Route A is generally preferred as benzene is a simple, highly available starting material.

Visualization of the Synthetic Pathway

The diagram below illustrates the key steps in the synthesis of this compound via the Friedel-Crafts acylation of benzene.

Sources

- 1. Showing Compound Acetophenone (FDB012106) - FooDB [foodb.ca]

- 2. 2-(3-Fluorophenyl)acetophenone | 347-90-0 [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. ikprress.org [ikprress.org]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. researchgate.net [researchgate.net]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 9. DE3840375A1 - 2,4,5-Trifluoroacetophenone, and process for its preparation - Google Patents [patents.google.com]

biological activity of 2-(3-Fluorophenyl)-1-phenylethanone derivatives

An In-depth Technical Guide to the Biological Activity of 2-(3-Fluorophenyl)-1-phenylethanone Derivatives

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with diverse biological targets. The deoxybenzoin, or 2-phenyl-1-phenylethanone, core is one such scaffold, serving as a foundational element in the design of novel therapeutic agents.[1] This guide focuses on a specific subset of these molecules: this compound derivatives.

The strategic placement of a fluorine atom, particularly at the meta-position of the phenyl ring, is a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly modulate a molecule's physicochemical and pharmacological profile. It can enhance metabolic stability, improve membrane permeability, and alter binding affinity to target proteins. This guide provides a comprehensive overview of the synthetic strategies, diverse biological activities, and structure-activity relationships of this compound derivatives, with a focus on their potential as anticancer agents, broad-spectrum enzyme inhibitors, and antimicrobial compounds.

Synthetic Strategies for the 2-Aryl-1-phenylethanone Scaffold

The synthesis of the this compound core and its derivatives is achievable through several robust and versatile chemical methodologies. The choice of synthetic route often depends on the availability of starting materials and the desired substitution patterns on the aromatic rings.

Key Synthetic Methodologies:

-

Friedel-Crafts Acylation: This classic electrophilic aromatic substitution involves the acylation of an aromatic ring (like benzene) with a substituted phenylacetyl chloride (e.g., 3-fluorophenylacetyl chloride) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). While effective, this method can sometimes be limited by regioselectivity.[1]

-

Palladium-Catalyzed Cross-Coupling Reactions: These modern methods offer high efficiency and tolerance for a wide range of functional groups.

-

α-Arylation of Ketones: A powerful and direct approach for forming a bond between the α-carbon of a ketone (like acetophenone) and an aryl halide. The use of specialized phosphine ligands is critical for achieving high yields and selectivity.[1]

-

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (e.g., a phenylboronic acid) with an organohalide in the presence of a palladium catalyst and a base. It is widely used for creating carbon-carbon bonds between aromatic rings.[1]

-

Sources

An In-Depth Technical Guide to the Reactivity and Stability of 2-(3-Fluorophenyl)-1-phenylethanone

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-(3-Fluorophenyl)-1-phenylethanone, a fluorinated derivative of deoxybenzoin. As a Senior Application Scientist, this document is crafted to deliver not just procedural steps, but a deeper understanding of the underlying chemical principles that govern the behavior of this compound. The inclusion of a fluorine atom on one of the phenyl rings introduces unique electronic effects that significantly influence its reactivity and stability profile, making it a molecule of interest in medicinal chemistry and materials science. This guide is designed to be a valuable resource for researchers and professionals engaged in the synthesis, handling, and application of this and related compounds.

Table of Contents

-

Molecular Overview and Physicochemical Properties

-

Synthesis of this compound

-

Retrosynthetic Analysis

-

Recommended Synthetic Protocol: Friedel-Crafts Acylation

-

-

Chemical Reactivity

-

Reactions at the Carbonyl Group

-

Reactions at the α-Carbon

-

Electrophilic Aromatic Substitution

-

-

Stability Profile

-

Thermal Stability

-

Hydrolytic Stability

-

Photostability and Degradation

-

-

Spectroscopic Characterization

-

Safe Handling and Storage

-

References

Molecular Overview and Physicochemical Properties

This compound, also known as 3'-fluoro-2-phenylacetophenone, is an aromatic ketone with the molecular formula C₁₄H₁₁FO. It belongs to the deoxybenzoin class of compounds, characterized by a 1,2-diphenylethanone skeleton. The presence of a fluorine atom at the meta-position of one of the phenyl rings is a key structural feature that modulates its electronic properties and, consequently, its chemical behavior.

| Property | Value | Reference |

| CAS Number | 40281-50-3 | [1] |

| Molecular Formula | C₁₄H₁₁FO | [1] |

| Molecular Weight | 214.24 g/mol | [1] |

| Appearance | Not explicitly stated, likely a solid at room temperature | Inferred |

| Storage | 2-8°C, in a refrigerator | [1] |

The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). In the meta position, the inductive effect dominates, leading to a net withdrawal of electron density from the aromatic ring. This electronic perturbation influences the reactivity of both the aromatic ring and the distal carbonyl group.

Synthesis of this compound

Retrosynthetic Analysis

The synthesis of this compound can be approached through several established methods for forming α-aryl ketones. A logical retrosynthetic analysis points to two primary disconnection strategies:

Caption: Retrosynthetic analysis of this compound.

While α-arylation of acetophenone is a viable route, the Friedel-Crafts acylation of benzene with 3-fluorophenylacetyl chloride is often a more direct and scalable approach.[2]

Recommended Synthetic Protocol: Friedel-Crafts Acylation

This protocol is based on the well-established Friedel-Crafts acylation reaction, a robust method for the formation of aryl ketones.[3]

Reaction Scheme:

(Image of the reaction scheme: Benzene + 3-Fluorophenylacetyl chloride --(AlCl₃)--> this compound + HCl)

Materials:

-

Benzene (anhydrous)

-

3-Fluorophenylacetyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Crushed ice

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acyl Chloride: Cool the suspension to 0°C in an ice bath. Slowly add a solution of 3-fluorophenylacetyl chloride (1.0 equivalent) in anhydrous dichloromethane via the dropping funnel. Stir the mixture for 15-20 minutes at 0°C.

-

Addition of Benzene: Add anhydrous benzene (used as both reactant and solvent, in excess) dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux (around 40°C for dichloromethane) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to 0°C and carefully quench by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a pure solid.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the carbonyl group, the adjacent α-carbon, and the two aromatic rings. The fluorine substituent influences this reactivity through its electronic effects.

Reactions at the Carbonyl Group

The carbonyl carbon is electrophilic and susceptible to nucleophilic attack.[4] The electron-withdrawing nature of the 3-fluorophenyl group is expected to slightly enhance the electrophilicity of the carbonyl carbon compared to unsubstituted deoxybenzoin, although this effect is transmitted through a methylene bridge.

a) Reduction: The carbonyl group can be readily reduced to a secondary alcohol, 2-(3-fluorophenyl)-1-phenylethanol, using mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent.

Caption: Potential photodegradation pathways.

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. While a full experimental dataset for this specific isomer is not publicly available, the expected spectral features can be predicted based on its structure and data from similar compounds. [5][6]

| Technique | Expected Features |

|---|---|

| ¹H NMR | - Aromatic protons: Complex multiplets in the range of δ 7.0-8.1 ppm. The protons on the 3-fluorophenyl ring will show coupling to the ¹⁹F nucleus. - Methylene protons (-CH₂-): A singlet around δ 4.2-4.5 ppm. |

| ¹³C NMR | - Carbonyl carbon (C=O): A signal around δ 195-200 ppm. - Methylene carbon (-CH₂-): A signal around δ 45-50 ppm. - Aromatic carbons: Multiple signals in the range of δ 110-140 ppm. The carbons of the 3-fluorophenyl ring will exhibit C-F coupling. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF). |

| IR | - C=O stretch: A strong, sharp absorption band in the region of 1680-1700 cm⁻¹. - C-F stretch: A strong absorption in the region of 1100-1250 cm⁻¹. - Aromatic C-H stretch: Above 3000 cm⁻¹. - Aromatic C=C stretch: Multiple bands in the 1450-1600 cm⁻¹ region. |

| Mass Spec. | - Molecular Ion (M⁺): A peak at m/z = 214. - Major Fragmentation Peaks: Fragments corresponding to the benzoyl cation (m/z = 105) and the 3-fluorobenzyl cation (m/z = 109) are expected from cleavage α to the carbonyl group. |

Safe Handling and Storage

As a halogenated aromatic ketone, this compound should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. [7]* Storage: Store in a tightly sealed container in a cool, dry, and dark place. The recommended storage temperature is 2-8°C. [1]Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a versatile building block whose reactivity and stability are significantly influenced by the presence of the fluorine substituent. Its synthesis is readily achievable through standard organic transformations. The compound exhibits typical ketone reactivity, with the electron-withdrawing nature of the fluorinated ring subtly modulating the properties of the carbonyl group and α-protons. While generally stable, its susceptibility to photodegradation warrants consideration in its application and storage. This guide provides a foundational understanding of the chemical behavior of this compound, intended to support its effective use in research and development.

References

-

National Center for Biotechnology Information. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1-(3-Fluorophenyl)-2-phenylethan-1-one. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Retrieved from [Link]

-

Clark, J. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetophenone. Retrieved from [Link]

-

PubMed. (2021, May 7). Synthesis of 2-Aryl Acetophenones via Hydrobromination and Oxy-isomerization of (o-Arylethynyl)benzyl Alcohols. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 236329, 2-(4-Fluorophenyl)-1-phenylethanone. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

PubMed. (2015, September 21). Photolysis study of fluorinated ketones under natural sunlight conditions. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, February 21). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 2-(3-Chlorophenyl)-1-phenylethanone Research Chemical [benchchem.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. 2-(4-Fluorophenyl)-1-phenylethanone | C14H11FO | CID 236329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. fishersci.com [fishersci.com]

Spectroscopic Characterization of 2-(3-Fluorophenyl)-1-phenylethanone: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(3-Fluorophenyl)-1-phenylethanone. Addressed to researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of key analytical techniques for the structural elucidation and purity assessment of this compound. While experimental data for this specific molecule is not widely available in public databases, this guide leverages predictive models and comparative data from structurally similar compounds to provide a robust framework for its analysis. We will explore predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into spectral interpretation and the rationale behind experimental design.

Introduction: The Significance of this compound

This compound is a halogenated aromatic ketone. Such compounds are of significant interest in medicinal chemistry and materials science due to their utility as versatile synthetic intermediates. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, unambiguous structural confirmation and purity assessment are critical prerequisites for its application in any research or development endeavor. Spectroscopic analysis provides the necessary tools to achieve this with a high degree of confidence.

This guide will provide a detailed examination of the expected spectroscopic signatures of this compound, empowering researchers to confidently identify and characterize this molecule.

Predicted Spectroscopic Data and Interpretation

Due to the limited availability of public experimental spectra for this compound, the following data is based on established spectroscopic principles and predictive algorithms, supplemented by comparative analysis of analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.00 - 7.90 | d | 2H | H-2', H-6' |

| ~7.65 - 7.55 | t | 1H | H-4' |

| ~7.50 - 7.40 | t | 2H | H-3', H-5' |

| ~7.35 - 7.25 | m | 1H | H-5 |

| ~7.15 - 7.00 | m | 3H | H-2, H-4, H-6 |

| ~4.30 | s | 2H | -CH₂- |

Causality of Experimental Choices: The choice of deuterochloroform (CDCl₃) as a solvent is standard for many organic molecules due to its excellent solubilizing properties and the single deuterium lock signal. A 400 MHz spectrometer provides sufficient resolution to distinguish between the different proton signals in this molecule.

Interpretation:

-

The downfield signals between δ 8.00 and 7.40 ppm are characteristic of the protons on the unsubstituted phenyl ring adjacent to the carbonyl group. The deshielding effect of the carbonyl causes these protons to resonate at a lower field.

-

The signals between δ 7.35 and 7.00 ppm are attributed to the protons on the 3-fluorophenyl ring. The fluorine atom will introduce complex splitting patterns (coupling) with the adjacent protons, resulting in multiplets.

-

The singlet at approximately δ 4.30 ppm corresponds to the two protons of the methylene (-CH₂-) bridge. Its singlet nature indicates no adjacent protons.

Experimental Workflow for ¹H NMR Spectroscopy:

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~197.0 | C=O |

| ~163.0 (d, ¹JCF ≈ 245 Hz) | C-3 |

| ~137.0 | C-1' |

| ~134.0 | C-4' |

| ~130.5 (d, ³JCF ≈ 8 Hz) | C-5 |

| ~129.0 | C-2', C-6' |

| ~128.5 | C-3', C-5' |

| ~123.0 (d, ⁴JCF ≈ 3 Hz) | C-1 |

| ~115.0 (d, ²JCF ≈ 21 Hz) | C-4 |

| ~114.0 (d, ²JCF ≈ 22 Hz) | C-2 |

| ~45.0 | -CH₂- |

Causality of Experimental Choices: A 100 MHz spectrometer is standard for ¹³C NMR. The use of a proton-decoupled experiment simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

Interpretation:

-

The signal at approximately δ 197.0 ppm is characteristic of a ketone carbonyl carbon.

-

The carbon attached to the fluorine (C-3) will appear as a doublet due to one-bond coupling (¹JCF) with a large coupling constant.

-

The other carbons on the 3-fluorophenyl ring will also show smaller couplings to the fluorine atom (²,³,⁴JCF).

-

The signals for the unsubstituted phenyl ring will be in the typical aromatic region.

-

The methylene carbon will appear as a singlet at a higher field.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Weak | Aliphatic C-H stretch (-CH₂-) |

| ~1690 | Strong | C=O stretch (ketone) |

| ~1600, 1450 | Medium-Strong | Aromatic C=C stretch |

| ~1250-1000 | Strong | C-F stretch |

Causality of Experimental Choices: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet. This is a simple and common method for obtaining IR spectra of solid or liquid samples.

Interpretation:

-

The most prominent peak will be the strong absorption around 1690 cm⁻¹, which is characteristic of the carbonyl group in an aromatic ketone.

-

The presence of aromatic rings is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

-

A strong absorption in the 1250-1000 cm⁻¹ region is indicative of the C-F bond.

Experimental Workflow for IR Spectroscopy:

Caption: Workflow for acquiring an IR spectrum using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization - EI):

| m/z | Predicted Fragment |

| 214 | [M]⁺ (Molecular Ion) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Causality of Experimental Choices: Electron Ionization (EI) is a common and robust ionization technique that provides reproducible fragmentation patterns, which are useful for structural elucidation and library matching.

Interpretation:

-

The molecular ion peak [M]⁺ at m/z 214 would confirm the molecular weight of the compound (C₁₄H₁₁FO).

-

The base peak is expected to be the benzoyl cation at m/z 105, formed by cleavage of the bond between the carbonyl group and the methylene bridge.

-

The tropylium ion at m/z 91 is a common fragment in compounds containing a benzyl moiety.

-

The phenyl cation at m/z 77 is also a common fragment from the benzene ring.

Synthesis and Purity Considerations

This compound can be synthesized via several routes, with a common method being the Friedel-Crafts acylation of benzene with 3-fluorophenylacetyl chloride.

Illustrative Synthetic Pathway:

Caption: A potential synthetic route to this compound.

It is crucial to consider potential impurities arising from the synthesis, such as starting materials, side-products from ortho- or para-acylation, or residual solvent. The spectroscopic techniques described in this guide are essential for confirming the identity of the desired product and for assessing its purity.

Conclusion

This technical guide has provided a detailed predictive analysis of the spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS signatures, researchers can confidently identify this compound, assess its purity, and proceed with its use in further scientific investigations. The principles and workflows outlined herein serve as a valuable resource for the characterization of this and other related fluorinated aromatic ketones.

References

-

PubChem Compound Summary for CID 236329, 2-(4-Fluorophenyl)-1-phenylethanone. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates Product Page for 1-(3-Fluorophenyl)-2-phenylethan-1-one. Pharmaffiliates. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (A general authoritative textbook on spectroscopic methods).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

The Pivotal Role of 2-(3-Fluorophenyl)-1-phenyleth-anone in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release to the Scientific Community

Abstract

The 2-(3-Fluorophenyl)-1-phenyleth-anone scaffold, a fluorinated derivative of deoxybenzoin, has emerged as a cornerstone in contemporary drug discovery. Its unique structural and physicochemical properties, conferred by the strategic placement of a fluorine atom, render it a highly versatile building block for the synthesis of a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of the synthesis, chemical reactivity, and multifaceted applications of 2-(3-Fluorophenyl)-1-phenyleth-anone in medicinal chemistry. We will delve into its crucial role in the development of novel therapeutics, including kinase inhibitors and anticonvulsant agents, supported by detailed synthetic protocols, structure-activity relationship (SAR) analyses, and mechanistic insights. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the intricate process of drug development.

Introduction: The Strategic Advantage of Fluorination in Drug Design

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile.[1][2] The small size and high electronegativity of the fluorine atom can profoundly influence a compound's metabolic stability, membrane permeability, binding affinity to target proteins, and pKa.[1][3][4] The 2-(3-Fluorophenyl)-1-phenyleth-anone scaffold strategically leverages these benefits, positioning it as a privileged starting material in the synthesis of novel therapeutic agents.

Synthesis of the Core Scaffold: 2-(3-Fluorophenyl)-1-phenyleth-anone

The primary and most efficient method for synthesizing 2-(3-Fluorophenyl)-1-phenyleth-anone is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction provides a direct route to constructing the diaryl ketone core.

The Friedel-Crafts Acylation Pathway

The reaction proceeds by treating benzene with 3-fluorophenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5][6] The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich benzene ring.[7][8] Subsequent deprotonation re-establishes aromaticity and yields the desired product.

Figure 1: General workflow for the Friedel-Crafts acylation to synthesize this compound.

Detailed Experimental Protocol (Exemplary)

To a cooled (0 °C) suspension of anhydrous aluminum chloride in dry benzene, a solution of 3-fluorophenylacetyl chloride in dry benzene is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.[9] The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 2-(3-Fluorophenyl)-1-phenyleth-anone.

Physicochemical Properties and Reactivity

The 3-fluoro substitution significantly influences the electronic properties of the phenyl ring, enhancing its metabolic stability by blocking a potential site of oxidation. The electron-withdrawing nature of fluorine can also modulate the reactivity of the adjacent carbonyl group and the methylene bridge, making them amenable to a variety of chemical transformations.

Applications in Medicinal Chemistry

The 2-(3-Fluorophenyl)-1-phenyleth-anone scaffold serves as a versatile precursor for a range of bioactive molecules, with prominent applications in the development of kinase inhibitors and anticonvulsants.

Kinase Inhibitors: Targeting Uncontrolled Cell Proliferation

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[10] The 2-(3-fluorophenyl)acetamide moiety, directly derivable from our core scaffold, is a key component of potent kinase inhibitors.

A notable example is the discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide , a highly selective and orally active Aurora kinase B (AURKB) inhibitor.[10] Overexpression of AURKB is a common feature in many aggressive cancers, making it a prime therapeutic target.[10] The synthesis of this complex molecule utilizes a 2-(3-fluorophenyl)acetic acid derivative, which can be prepared from 2-(3-Fluorophenyl)-1-phenyleth-anone.

Figure 2: Simplified signaling pathway illustrating the inhibitory action of a 2-(3-fluorophenyl)acetamide derivative on AURKB.

Structure-Activity Relationship (SAR) Insights:

The presence of the 3-fluorophenyl group in these inhibitors is critical for their activity. The fluorine atom can engage in favorable interactions within the kinase's active site, enhancing binding affinity and selectivity.[10]

Anticonvulsant Agents: Modulating Neuronal Excitability

The deoxybenzoin scaffold is a known pharmacophore for anticonvulsant activity. The introduction of fluorine can further enhance the potency and pharmacokinetic properties of these agents. Studies on fluorinated N-benzamide enaminones and other related structures have demonstrated significant anticonvulsant effects in preclinical models.[11][12]

Table 1: Anticonvulsant Activity of Exemplary Fluorinated Compounds

| Compound ID | Structure | Anticonvulsant Activity (ED₅₀, mg/kg) | Neurotoxicity (TD₅₀, mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |

| 4f | 3-(4-fluoro-3-(trifluoromethyl)benzylamino)-5-(trifluoromethyl)cyclohex-2-enone | 23.47 (MES, rat, p.o.) | >300 | >12.8 | [11] |

| Carbamazepine | (Standard Drug) | 28.20 (MES, rat, p.o.) | - | - | [11] |

MES: Maximal Electroshock Seizure test; p.o.: oral administration

The synthesis of such anticonvulsant agents can be envisioned starting from 2-(3-Fluorophenyl)-1-phenyleth-anone through various chemical transformations, including the formation of enaminones or other heterocyclic systems.[13]

Future Directions and Conclusion

The 2-(3-Fluorophenyl)-1-phenyleth-anone scaffold represents a privileged starting point for the development of novel therapeutics. Its synthetic accessibility via the robust Friedel-Crafts acylation, coupled with the beneficial effects of the 3-fluoro substitution, ensures its continued relevance in medicinal chemistry. Future research will likely focus on expanding the diversity of bioactive molecules derived from this core, exploring new therapeutic targets, and further elucidating the structure-activity relationships that govern their biological effects. The insights provided in this guide aim to empower researchers to harness the full potential of this versatile chemical entity in their quest for next-generation medicines.

References

-

Tran, P., Moccia, M., Wang, X., Brescia, A., Federico, G., Gunaganti, N., ... & Li, H. Y. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

-

Kumar, A., Chawla, G., & Akhtar, M. (2018). Design, synthesis and anticonvulsant evaluation of fluorinated benzyl amino enaminones. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3649-3653. [Link]

-

The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

-

Wang, L., Wang, Y., He, D., Sheng, N., Wang, K., & Liu, H. (2019). Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors. European Journal of Medicinal Chemistry, 167, 347-357. [Link]

- Google Patents. (n.d.). CN106349035A - Method for preparing 2'-fluoroacetophenone.

-

de Fátima, Â., & Modolo, L. V. (2011). Structure–activity relationship studies on chalcone derivatives. ResearchGate. [Link]

- Google Patents. (n.d.). WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.

-

Al-Ghorbani, M., Zoghaib, W. M., & El-Gazzar, A. R. (2020). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules, 25(21), 5031. [Link]

-

Clark, J. (2023, January 22). Friedel-Crafts acylation of benzene. Chemguide. [Link]

-

Wiberg, K. B., Sklenak, S., & Bailey, W. F. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4449-4456. [Link]

-

ResearchGate. (n.d.). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Design, synthesis and antiproliferative activity evaluation of fluorine-containing chalcone derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). C. The Friedel-Crafts Acylation of Benzene. [Link]

-

Zayed, M. F. (2014). New fluorinated quinazolinone derivatives as anticonvulsant agents. Saudi Pharmaceutical Journal, 22(2), 149-156. [Link]

-

ResearchGate. (n.d.). Role of Fluorine in Drug Design and Drug Action. Retrieved from [Link]

-

MDPI. (2024, October 30). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. [Link]

-

Technical Disclosure Commons. (2024, May 7). Process for the preparation of 2-fluoro aceto-phenone. [Link]

-

Lim, S. M., & Tan, M. L. (2022). Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer's Disease. Frontiers in Pharmacology, 13, 893302. [Link]

- Google Patents. (n.d.). CN109384683B - Preparation method of 2-amino-5-fluoroacetophenone.

-

ResearchGate. (n.d.). (PDF) New fluorinated quinazolinone derivatives as anticonvulsant agents. Retrieved from [Link]

-

Google Patents. (n.d.). US Patent for Compositions and methods for treating skin and hair. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! [Video]. YouTube. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

-

Frontiers. (2022, June 22). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. [Link]

-

Crunch Chemistry. (n.d.). Friedel-Crafts reactions in benzene. Retrieved from [Link]

-

MDPI. (n.d.). Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry: Review Article. Retrieved from [Link]

-

MDPI. (2023, February 22). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. [Link]

- Google Patents. (n.d.). US11702401B2 - Compounds and methods of use.

-

MDPI. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Review: Fluorine in Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Friedel-Crafts reactions in benzene - Crunch Chemistry [crunchchemistry.co.uk]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and anticonvulsant evaluation of fluorinated benzyl amino enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. applications.emro.who.int [applications.emro.who.int]

- 13. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor [mdpi.com]

An In-depth Technical Guide to 2-(3-Fluorophenyl)-1-phenylethanone: A Versatile Building Block in Modern Organic Synthesis

Foreword: The Strategic Value of Fluorinated Synthons

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—can profoundly influence the biological activity and material properties of a compound.[1] It is within this context that 2-(3-Fluorophenyl)-1-phenylethanone emerges as a synthon of significant interest. This guide provides an in-depth examination of its synthesis, key reactive properties, and its application as a versatile precursor for a range of complex molecular architectures, offering researchers and development professionals a technical resource grounded in practical, field-proven insights.

Core Characteristics of this compound

This compound, a derivative of deoxybenzoin (1,2-diphenylethanone), is an aromatic ketone that serves as a pivotal intermediate in organic synthesis. Its structure features a carbonyl group connecting a phenyl ring and a benzyl group, with a fluorine atom positioned at the meta-position of the benzyl ring. This fluorine substitution is critical; it not only introduces a site for potential metabolic blockade but also modulates the electronic nature of the adjacent aromatic ring, influencing the reactivity of the entire molecule.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a building block's physical and chemical properties is fundamental to its effective application. The key properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | Sigma-Aldrich[2] |

| CAS Number | 347-90-0 | Sigma-Aldrich[2] |

| Molecular Formula | C₁₄H₁₁FO | Pharmaffiliates[3] |

| Molecular Weight | 214.24 g/mol | Sigma-Aldrich, Pharmaffiliates[2][3] |

| Physical Form | White solid | Sigma-Aldrich[2] |

| Purity | Typically ≥97% | Sigma-Aldrich[2] |

| InChI Key | UQGKOVXIHKXNPZ-UHFFFAOYSA-N | Sigma-Aldrich[2] |

| Storage | Store in a dark place under an inert atmosphere at room temperature. | BLD Pharm[4] |

Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, and MS are crucial for characterization and are typically provided by commercial suppliers upon request or can be found in chemical databases.[5][6]

Synthesis of this compound

The most direct and industrially scalable approach to synthesizing deoxybenzoin analogues is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction provides a reliable method for forming the core carbon-carbon bond of the target molecule.

Mechanistic Rationale

The synthesis involves the reaction of benzene with 3-fluorophenylacetyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). The mechanism proceeds as follows:

-

Activation: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the acid chloride, forming a highly electrophilic acylium ion or a polarized complex.

-

Electrophilic Attack: The electron-rich π-system of the benzene ring attacks the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex.

-

Rearomatization: A weak base (e.g., the [AlCl₄]⁻ complex) abstracts a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final ketone product, this compound.

The choice of AlCl₃ is predicated on its high efficacy and cost-effectiveness for activating acyl chlorides. The reaction is typically performed in a non-polar, inert solvent like dichloromethane (DCM) to prevent side reactions with the solvent.

Visualized Synthesis Workflow

Sources

- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 2. 2-(3-Fluorophenyl)acetophenone | 347-90-0 [sigmaaldrich.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 40281-50-3|1-(3-Fluorophenyl)-2-phenylethanone|BLD Pharm [bldpharm.com]

- 5. 2',3',4',5',6'-PENTAFLUOROACETOPHENONE(652-29-9) 1H NMR spectrum [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2-(3-Fluorophenyl)-1-phenylethanone via Friedel-Crafts Acylation

Abstract and Introduction

The deoxybenzoin scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous pharmacologically active compounds. The synthesis of substituted deoxybenzoins, particularly those incorporating fluorine atoms to modulate metabolic stability and binding affinity, is of significant interest. This application note provides a detailed, robust protocol for the synthesis of 2-(3-Fluorophenyl)-1-phenylethanone, a valuable synthetic intermediate. The methodology is centered on the classic Friedel-Crafts acylation, a cornerstone of C-C bond formation in aromatic systems.[1]

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to provide in-depth mechanistic insights, explain the causality behind experimental choices, and offer field-proven advice for troubleshooting. We will cover the preparation of the requisite acylating agent, the execution of the Lewis acid-catalyzed acylation, and the subsequent workup and purification, ensuring a self-validating and reproducible workflow.

The Friedel-Crafts Acylation: Mechanism and Core Principles

The Friedel-Crafts acylation is a powerful electrophilic aromatic substitution (EAS) reaction that installs an acyl group onto an aromatic ring.[2][3] The reaction's reliability and broad utility have cemented its place in the canon of organic synthesis.

2.1. Generation of the Electrophile: The Acylium Ion

The reaction is initiated by the activation of an acyl halide, in this case, 3-fluorophenylacetyl chloride, with a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[3][4] The Lewis acid coordinates to the halogen of the acyl chloride, creating a highly polarized complex.[2][5][6] This complex readily cleaves to generate a resonance-stabilized acylium ion, which serves as the potent electrophile required to overcome the aromaticity of the benzene ring.[2][5]

2.2. Key Advantages Over Friedel-Crafts Alkylation

The acylation variant of the Friedel-Crafts reaction offers two critical advantages over its alkylation counterpart:

-

No Carbocation Rearrangement: The acylium ion is stabilized by resonance and does not undergo the structural rearrangements that frequently plague Friedel-Crafts alkylations, ensuring a single, predictable product isomer.[3][4]

-

Prevention of Poly-acylation: The acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring toward further electrophilic attack.[3][7][8] This deactivation effectively prevents the addition of multiple acyl groups, a common issue in polyalkylation.

2.3. Stoichiometric Catalyst Requirement

Unlike a truly catalytic process, the Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the AlCl₃.[3][7] This complex sequesters the catalyst, rendering it inactive. An aqueous workup is therefore essential to hydrolyze this complex and liberate the final ketone product.[3]

Caption: Reaction mechanism for Friedel-Crafts acylation.

Detailed Experimental Protocols

Safety First: This procedure involves hazardous materials. Benzene is a known carcinogen. Anhydrous aluminum chloride is corrosive and reacts violently with water to release HCl gas.[6][9] 3-Fluorophenylacetyl chloride is corrosive and a lachrymator. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol A: Preparation of 3-Fluorophenylacetyl Chloride

This preparatory step is crucial as the acyl chloride is the key acylating agent.

-

Apparatus Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. The top of the condenser should be fitted with a gas outlet adapter connected to a gas scrubber (e.g., a bubbler containing NaOH solution) to neutralize the HCl and SO₂ byproducts.

-

Reagent Charging: To the flask, add 3-fluorophenylacetic acid (10.0 g, 64.9 mmol). In the fume hood, carefully add thionyl chloride (11.6 g, 7.1 mL, 97.3 mmol, 1.5 equiv.).

-

Reaction: Heat the mixture to a gentle reflux (approx. 80 °C) using a heating mantle. Stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Isolation: Allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under atmospheric pressure. The remaining crude 3-fluorophenylacetyl chloride is then purified by vacuum distillation to yield a clear, colorless liquid.

Protocol B: Synthesis of this compound

-

Apparatus Setup: All glassware (250 mL round-bottom flask, magnetic stir bar, addition funnel, and condenser) must be thoroughly dried in an oven (120 °C) overnight and assembled hot under a stream of dry nitrogen or argon. The top of the condenser should be fitted with a nitrogen inlet/outlet bubbler to maintain a positive pressure of inert gas.

-

Reagent Charging:

-

To the reaction flask, add anhydrous benzene (80 mL), which serves as both the reactant and solvent.

-

Carefully add anhydrous aluminum chloride (AlCl₃) (9.2 g, 69.0 mmol, 1.1 equiv.) to the stirred benzene. The suspension should be cooled to 0-5 °C using an ice-water bath.

-

-

Acyl Chloride Addition:

-

Dissolve the freshly prepared 3-fluorophenylacetyl chloride (11.2 g, 64.9 mmol, 1.0 equiv.) in anhydrous benzene (20 mL).

-

Transfer this solution to the addition funnel.

-

Add the acyl chloride solution dropwise to the cold, stirred AlCl₃ suspension over 30-45 minutes. Maintain the internal temperature below 10 °C. A vigorous evolution of HCl gas will be observed.

-

-

Reaction Execution:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir at room temperature for 3-4 hours. The mixture will typically become a dark, viscous slurry. Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the acyl chloride.

-

-

Reaction Quench and Workup:

-

Prepare a large beaker (1 L) containing crushed ice (approx. 200 g) and concentrated HCl (20 mL).

-

CAUTION: This step is highly exothermic and releases large amounts of HCl gas. Perform slowly in an efficient fume hood. Carefully and slowly pour the reaction mixture onto the ice/HCl mixture with vigorous stirring.

-

Transfer the quenched mixture to a separatory funnel. Separate the organic (top) layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine all organic layers.

-

-

Washing and Drying:

-

Wash the combined organic phase sequentially with 1 M HCl (50 mL), water (50 mL), saturated sodium bicarbonate (NaHCO₃) solution (50 mL, caution: CO₂ evolution ), and finally with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

-

Isolation and Purification:

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid/oil can be purified by recrystallization from ethanol or by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

-

Data Summary and Characterization

The following table summarizes the key quantitative data and expected characterization results for the synthesis.

| Parameter | Data / Specification |

| Reagents | |

| 3-Fluorophenylacetyl Chloride | M.W.: 172.59 g/mol , Amount: 11.2 g (64.9 mmol) |

| Benzene | M.W.: 78.11 g/mol , Amount: 100 mL (excess) |

| Aluminum Chloride (AlCl₃) | M.W.: 133.34 g/mol , Amount: 9.2 g (69.0 mmol) |

| Product | This compound |

| Chemical Formula | C₁₄H₁₁FO |

| Molecular Weight | 214.24 g/mol |

| Theoretical Yield | 13.9 g |

| Appearance | White to off-white solid |

| Expected Yield | 75-85% |

| Expected ¹H NMR | δ ~7.9 (d, 2H, Ar-H), ~7.5 (m, 3H, Ar-H), ~7.3 (m, 1H, Ar-H), ~7.0 (m, 3H, Ar-H), ~4.2 (s, 2H, -CH₂-) ppm |

| Expected IR | ~1685 cm⁻¹ (C=O stretch), ~1220 cm⁻¹ (C-F stretch) |

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow diagram.